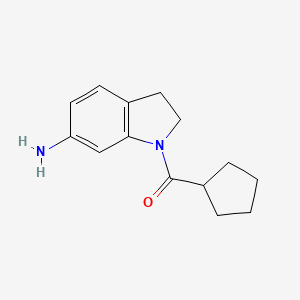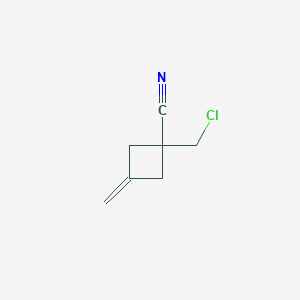
1-(3,4-Dihydro-2H-1,4-benzothiazin-4-yl)-2-chlorpropan-1-on
Übersicht
Beschreibung
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is a useful research compound. Its molecular formula is C11H12ClNOS and its molecular weight is 241.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring, mit dem unsere Verbindung verwandt ist, wurde als antimikrobiell wirksam beschrieben . Dies deutet darauf hin, dass „1-(3,4-Dihydro-2H-1,4-benzothiazin-4-yl)-2-chlorpropan-1-on“ möglicherweise bei der Entwicklung neuer antimikrobieller Wirkstoffe eingesetzt werden könnte.
Antivirale Aktivität
In ähnlicher Weise wurde festgestellt, dass der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring auch antivirale Aktivität aufweist . Dies eröffnet die Möglichkeit, „this compound“ in der Forschung und Entwicklung von antiviralen Medikamenten zu verwenden.
Antihypertensive Eigenschaften
Der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring wurde auf seine antihypertensiven Eigenschaften untersucht . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnte.
Antidiabetische Aktivität
Es wurde berichtet, dass der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring antidiabetische Aktivität aufweist . Dies zeigt, dass „this compound“ in der Forschung und Entwicklung von Antidiabetika eingesetzt werden könnte.
Antikrebs-Eigenschaften
Es wurde festgestellt, dass der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring Antikrebs-Eigenschaften aufweist . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer Antikrebsmittel eingesetzt werden könnte.
KATP-Kanal-Aktivierung
Eine Reihe von 4H-1,2,4-Benzothiadiazin-1,1-dioxiden wurde berichtet und als KATP-Kanal-Aktivatoren auf dem pankreatischen endokrinen Gewebe und dem glatten Muskelgewebe bewertet . Dies deutet darauf hin, dass „this compound“ möglicherweise in der Forschung und Entwicklung von Medikamenten eingesetzt werden könnte, die KATP-Kanäle aktivieren.
AMPA-Rezeptor-Modulation
Es wurde berichtet, dass der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring eine AMPA-Rezeptor-modulierende Aktivität aufweist . Dies zeigt, dass „this compound“ in der Forschung und Entwicklung von Medikamenten eingesetzt werden könnte, die AMPA-Rezeptoren modulieren.
Antibakterielle Eigenschaften
Neue 1,4-Benzothiazinderivate wurden synthetisiert und zeigten überzeugende antibakterielle Aktivitäten gegen verschiedene Mikroorganismen . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung neuer antibakterieller Wirkstoffe eingesetzt werden könnte.
Wirkmechanismus
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to exhibit various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
The functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as a halo group at the 7 and 8 positions, are known to contribute to the activity of similar compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide ring have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Similar compounds have been reported to exhibit various pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the pharmacological activity of similar compounds .
Biochemische Analyse
Biochemical Properties
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as glutathione S-transferase (GST) and superoxide dismutase (SOD). These interactions are primarily mediated through the compound’s electrophilic chloro group, which can form covalent bonds with nucleophilic residues in the active sites of these enzymes .
Cellular Effects
The effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function. For instance, it can induce the expression of pro-apoptotic genes such as Bax and downregulate anti-apoptotic genes like Bcl-2 .
Molecular Mechanism
At the molecular level, 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes by covalent modification of their active sites. The compound’s chloro group reacts with nucleophilic amino acid residues, leading to enzyme inactivation. Additionally, it can bind to DNA and interfere with transcriptional processes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in cell culture studies has shown that it can lead to sustained changes in cellular function, including persistent alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhanced antioxidant activity and reduced oxidative stress. At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to form covalent adducts with cellular proteins and DNA .
Metabolic Pathways
2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to changes in metabolic flux and metabolite levels. The compound’s metabolism also involves conjugation with glutathione, which facilitates its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin in the bloodstream, which aids in its distribution to various tissues. Additionally, the compound can be taken up by cells through active transport mechanisms, where it accumulates in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-chloro-1-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)propan-1-one is crucial for its activity and function. The compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and signaling pathways. Post-translational modifications, such as phosphorylation, can influence the compound’s localization and activity within the cell .
Eigenschaften
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzothiazin-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNOS/c1-8(12)11(14)13-6-7-15-10-5-3-2-4-9(10)13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGQZFOKULPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCSC2=CC=CC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanamine](/img/structure/B1451730.png)
![2-Methoxy-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1451733.png)
![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)




![Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate](/img/structure/B1451745.png)



![3-Cyclopropylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1451749.png)


